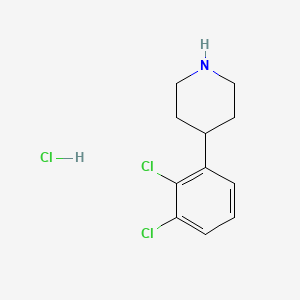

4-(2,3-Dichlorophenyl)piperidine hydrochloride

説明

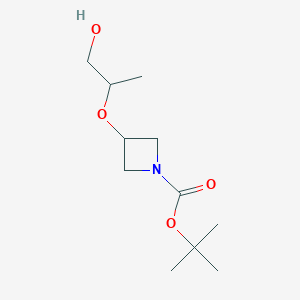

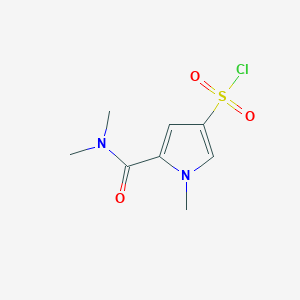

“4-(2,3-Dichlorophenyl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1354030-49-1 . It has a molecular weight of 266.6 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .

Molecular Structure Analysis

The IUPAC Name for this compound is “4-(2,3-dichlorophenyl)piperidine hydrochloride” and its Inchi Code is "1S/C11H13Cl2N.ClH/c12-10-3-1-2-9 (11 (10)13)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H" .Chemical Reactions Analysis

While specific chemical reactions involving “4-(2,3-Dichlorophenyl)piperidine hydrochloride” were not found in the search results, it’s worth noting that piperidines are involved in intra- and intermolecular reactions leading to the formation of various derivatives .It is a powder and is typically stored at 4 degrees Celsius .

科学的研究の応用

Crystal Structure and Molecular Analysis

- The crystal and molecular structure of compounds related to 4-(2,3-Dichlorophenyl)piperidine hydrochloride, such as 4-carboxypiperidinium chloride, have been extensively studied. These analyses include single crystal X-ray diffraction and FTIR spectrum analysis, revealing details about molecular conformations and interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis and Characterization

- Research has focused on the synthesis of various chemical structures involving the piperidine group, including (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. These studies explore methods like amidation, Friedel-Crafts acylation, and hydration, leading to the development of new chemical compounds with potential applications (Zheng, 2010).

Antimicrobial and Antioxidant Research

- Synthesis of new molecules with a piperidine structure, such as 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one, has been explored for their potential antioxidant properties. These studies involve detailed NMR analysis and evaluation of antioxidant efficacy using methods like DPPH and ABTS (Dineshkumar & Parthiban, 2022).

- In another study, compounds like (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride were synthesized and screened for antimicrobial activities, demonstrating moderate activities against various microbial strains (Ovonramwen, Owolabi, & Oviawe, 2019).

Pharmacological Synthesis and Analysis

- Research on the synthesis of piperidine-based compounds for pharmacological applications has been conducted. For example, the synthesis of certain disubstituted piperidines was explored, with potential for testing these compounds for pharmacological activity (Bachmann & Jenkins, 1951).

Structural and Conformational Studies

- Studies have also been conducted on the conformational aspects of piperidine-related compounds. These include analyses of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, revealing insights into their preferred conformations and potential inhibitory ability on brain membranes (Burgos et al., 1992).

Receptor Interaction Studies

- Molecular interaction studies of compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with cannabinoid receptors have been conducted. These studies contribute to a better understanding of receptor-ligand interactions and their implications in medicinal chemistry (Shim et al., 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

While specific future directions for “4-(2,3-Dichlorophenyl)piperidine hydrochloride” were not found in the search results, it’s worth noting that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Relevant Papers The search results included references to MSDS and related peer-reviewed papers, technical documents, and similar products . Unfortunately, the specific content of these papers could not be retrieved in the search results.

特性

IUPAC Name |

4-(2,3-dichlorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2N.ClH/c12-10-3-1-2-9(11(10)13)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPQSCZOQUDKLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C(=CC=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-Dichlorophenyl)piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B1455885.png)

![ethyl 3-amino-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1455889.png)

![N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1455896.png)